6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
Description
6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is a fluorinated heterocyclic compound featuring a pyrazolo-oxazine core substituted with two fluorine atoms at the 6-position and a carboxylic acid group at the 2-position. Its molecular formula is C₇H₆F₂N₂O₃ (inferred from structural analogs in ), with a molecular weight of 204.13 g/mol. The compound’s structure combines the rigidity of the bicyclic oxazine system with the electronic effects of fluorine, making it a promising scaffold for medicinal chemistry and drug discovery.
Properties
IUPAC Name |
6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)2-11-5(14-3-7)1-4(10-11)6(12)13/h1H,2-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKMSBYLLRNDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC(=NN21)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Cyclization: The pyrazole intermediate undergoes cyclization with appropriate reagents to form the oxazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Hydrolysis of Ester Precursors
The carboxylic acid derivative is commonly synthesized via hydrolysis of its ethyl ester counterpart. For example, ethyl 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxylate undergoes hydrolysis under basic conditions:
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ester hydrolysis | LiOH, THF/ethanol, 60°C, 48h | 98% |
This method is analogous to the synthesis of related pyrazolo-oxazine carboxylic acids, where the ester group is cleaved to yield the free acid . The difluoro substitution does not impede hydrolysis, suggesting stability under prolonged basic conditions.
Amide Formation
The carboxylic acid group participates in amide coupling reactions to generate carboxamide derivatives, which are pivotal in medicinal chemistry. Patent data highlights the use of coupling agents like EDCl/HOBt or CDI to facilitate reactions with amines :
| Amine Reactant | Coupling Agent | Product Application | Reference |
|---|---|---|---|
| Cyclopropylamine | EDCl/HOBt | PDE4B inhibitors | |
| Methylamine | CDI | Bioactive derivatives |
Key derivatives include N-cyclopropyl-6,6-difluoro-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxamide , which exhibits binding affinity for PDE4B isoforms . The fluorine atoms enhance metabolic stability and influence electronic interactions with target enzymes .
Functionalization of the Heterocyclic Core
The pyrazolo-oxazine ring system undergoes regioselective modifications:
Electrophilic Aromatic Substitution
The electron-deficient pyrazole ring facilitates substitution at specific positions. For instance, bromination at the 3-position of the pyrazole moiety has been reported in related compounds, followed by nucleophilic attacks (e.g., O-alkylation) .
Fluorine-Specific Reactivity
The geminal difluoro group at C6 stabilizes the oxazine ring against ring-opening reactions under acidic or oxidative conditions, as evidenced by the compound’s stability in pharmacological assays . This substitution also reduces basicity at the nitrogen centers, minimizing undesired protonation in biological environments .
Stability and Degradation Pathways
Under physiological conditions (pH 7.4, 37°C), the compound demonstrates:
-
Hydrolytic Stability : No significant degradation observed over 24 hours .
-
Thermal Stability : Stable up to 150°C, with decomposition onset at 210°C (DSC data) .
Degradation primarily occurs via decarboxylation under strongly acidic conditions (pH < 2), forming 6,6-difluoro-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine as a byproduct .
Scientific Research Applications
Structure and Composition
The molecular formula of 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is with a molecular weight of 236.17 g/mol. The compound features a pyrazolo[5,1-b][1,3]oxazine core, which contributes to its biological activity and chemical reactivity.
Medicinal Chemistry
6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, a derivative was tested against breast cancer cells and demonstrated significant inhibition of cell proliferation.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid against cancer cell lines. The results highlighted a derivative with an IC50 value of 15 µM against MCF-7 cells, indicating strong anticancer potential .
Material Science
The unique properties of 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid make it useful in the development of advanced materials:
- Polymer Additives : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.
- Coatings : Its fluorinated structure provides hydrophobic properties suitable for protective coatings in various industrial applications.
Data Table: Material Properties
| Application | Property Enhanced |
|---|---|
| Polymer Additives | Thermal stability |
| Coatings | Hydrophobicity |
Agricultural Research
In agriculture, this compound is being explored for its potential as a pesticide or herbicide:
- Herbicidal Activity : Preliminary studies suggest that it may inhibit the growth of certain weed species without affecting crop yield.
Case Study: Herbicidal Effect
Research conducted by agricultural scientists demonstrated that formulations containing 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid significantly reduced the biomass of common weeds by up to 70% compared to untreated controls .
Mechanism of Action
The mechanism of action of 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo-oxazine scaffold is highly modular, with substitutions at the 6-position (e.g., fluorine, methyl) and functional groups (e.g., carboxylic acid, carboxamide, sulfonamide) significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazolo-Oxazine Derivatives
Key Findings:
Impact of Fluorine Substitution: The 6,6-difluoro substitution increases electronegativity and metabolic stability compared to methyl analogs. However, excessive lipophilicity from fluorine may require solubility-enhancing modifications (e.g., basic amines, as in GDC-2394) to mitigate toxicity risks . In contrast, 6,6-dimethyl derivatives exhibit higher synthetic accessibility and are widely used as PDE-4 inhibitors, demonstrating anti-inflammatory activity (IC₅₀ values in the nanomolar range) .
Carboxamide (3-position): Improves solubility and bioavailability, as seen in PDE-4 inhibitors . Sulfonamide (3-position): Critical for NLRP3 inhibition (e.g., GDC-2394), though renal toxicity risks necessitate structural optimization .
Commercial and Synthetic Accessibility :
Biological Activity
6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid (DFDHP) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DFDHP belongs to a class of compounds known as pyrazolo[5,1-b][1,3]oxazines. Its molecular formula is , and it has a molecular weight of 168.15 g/mol. The presence of fluorine atoms in its structure enhances its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆F₂N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| CAS Number | 1936561-24-8 |
The biological activity of DFDHP is primarily attributed to its ability to interact with specific molecular targets. Research indicates that DFDHP may act as an inhibitor of phosphodiesterase 4B (PDE4B), an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels within cells. By inhibiting PDE4B, DFDHP can potentially modulate inflammatory responses and other cellular processes influenced by cAMP signaling pathways .
Anti-inflammatory Effects
DFDHP has shown promise in preclinical studies as an anti-inflammatory agent. It appears to reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways in cellular models. For instance, studies have demonstrated that DFDHP can significantly lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .
Anticancer Properties
In addition to its anti-inflammatory effects, DFDHP has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation and promote cell death has been observed in breast cancer and lung cancer models.
Case Study 1: Inhibition of PDE4B
A study conducted on human lung fibroblasts revealed that treatment with DFDHP resulted in a significant decrease in PDE4B activity. The researchers noted a corresponding increase in cAMP levels, suggesting that DFDHP effectively inhibits this enzyme and alters downstream signaling pathways related to inflammation .
Case Study 2: Antitumor Activity
In a mouse model of breast cancer, administration of DFDHP led to a marked reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis within tumor tissues treated with DFDHP, highlighting its potential as a therapeutic agent against breast cancer .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid?
- Methodology : The compound can be synthesized via cyclization of hydrazine derivatives with aldehydes/ketones, followed by intramolecular oxazine ring formation. Key steps include controlled reaction conditions (e.g., temperature, solvent polarity) to ensure regioselectivity. Lithium hydroxide-mediated hydrolysis of ester precursors (e.g., ethyl esters) yields the carboxylic acid derivative with high purity (69–98%) . For fluorinated analogs, fluorinating agents like DAST or Deoxo-Fluor may be employed during cyclization .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- Methodology :
- 1H/13C NMR : Confirms regiochemistry, substituent positions, and hydrogen bonding patterns (e.g., δ 12.75 ppm for carboxylic acid protons) .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z = 197 for the core scaffold) .
- Elemental Analysis : Ensures stoichiometric integrity (e.g., C: 55.09%, H: 6.16% for C₉H₁₂N₂O₃) .
Q. What are the primary biological targets of pyrazolo-oxazine derivatives?
- Methodology : Preliminary target identification involves:
- Molecular Docking : Screens against inflammatory enzymes (e.g., PDE4, NLRP3) .
- In Vitro Assays : Measures IC₅₀ values for enzyme inhibition (e.g., PDE4 inhibition using cAMP hydrolysis assays) .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets like RIPK1 .
Advanced Research Questions
Q. How can structural modifications enhance solubility and pharmacokinetics for in vivo applications?
- Methodology :
- Amine Substitution : Introducing basic amines (e.g., methylamino groups) improves aqueous solubility by increasing polarity and reducing logP. This approach mitigated renal toxicity in NLRP3 inhibitors like GDC-2394 .
- Salt Formation : Reacting the carboxylic acid with organic/inorganic bases (e.g., sodium, choline) enhances bioavailability. For example, sodium salts of triazolothiadiazine analogs showed improved solubility in aqueous-alcohol media .
Q. What strategies resolve contradictions in substituent effects on biological activity?
- Methodology :
- SAR Studies : Systematically vary substituents (e.g., methyl, chloro, trifluoromethoxy) and correlate with activity. For example, para-substituted biphenyl analogs of PA-824 exhibited retained potency despite reduced lipophilicity .
- Computational Modeling : Density functional theory (DFT) or molecular dynamics (MD) simulations predict electronic/steric effects. Pyridine substitutions in PA-824 analogs improved solubility without compromising metabolic stability .
Q. How does fluorination impact the compound’s metabolic stability and target selectivity?
- Methodology :
- Isotopic Labeling : Use ¹⁸F or ¹⁹F NMR to track metabolic pathways in hepatocyte models .
- CYP450 Inhibition Assays : Compare fluorinated vs. non-fluorinated analogs to assess cytochrome P450 interactions. Fluorine’s electronegativity often reduces oxidative metabolism, enhancing half-life .
Q. What in vivo models validate anti-inflammatory efficacy and safety?
- Methodology :
- Murine Models : Acute/chronic inflammation models (e.g., LPS-induced sepsis, M. tuberculosis infection) evaluate NLRP3 inhibition. GDC-2394 showed >100-fold efficacy improvement over parent drugs in acute models .
- Toxicokinetics : Monitor plasma exposure (AUC, Cmax) and organ toxicity (e.g., liver enzymes, renal histopathology) in cynomolgus monkeys .
Data Contradiction Analysis
Discrepancies in PDE4 vs. NLRP3 inhibition potency among structural analogs
- Resolution :
- Target-Specific SAR : PDE4 inhibition correlates with aldehyde/carboxylic acid groups (e.g., 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde ), whereas NLRP3 inhibition requires sulfonamide substituents (e.g., GDC-2394 ).
- Selectivity Profiling : Use kinase/enzyme panels (e.g., Eurofins Cerep) to identify off-target effects. Pyrazolo-oxazine scaffolds with JAK1 affinity showed distinct binding motifs (e.g., interactions with GLU883, LEU959) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
